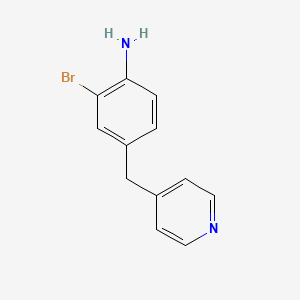

2-bromo-4-(4-pyridinylmethyl)Benzenamine

Description

2-Bromo-4-(4-pyridinylmethyl)benzenamine is a brominated aromatic amine derivative with a pyridinylmethyl substituent. Its molecular formula is C₁₂H₁₁BrN₂, consisting of a benzene ring substituted with an amine group (-NH₂) at position 1, a bromine atom at position 2, and a 4-pyridinylmethyl group (-CH₂-C₅H₄N) at position 3.

Properties

Molecular Formula |

C12H11BrN2 |

|---|---|

Molecular Weight |

263.13 g/mol |

IUPAC Name |

2-bromo-4-(pyridin-4-ylmethyl)aniline |

InChI |

InChI=1S/C12H11BrN2/c13-11-8-10(1-2-12(11)14)7-9-3-5-15-6-4-9/h1-6,8H,7,14H2 |

InChI Key |

SLBDHCKWHDQGLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC=NC=C2)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(4-pyridinylmethyl)Benzenamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-bromobenzyl chloride and 4-aminopyridine.

Nucleophilic Substitution: The 4-bromobenzyl chloride undergoes a nucleophilic substitution reaction with 4-aminopyridine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-(4-pyridinylmethyl)Benzenamine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-(4-Aminobenzyl)pyridine.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium thiolate (NaSR) can be used in substitution reactions.

Major Products

Oxidation: Nitro or nitroso derivatives of this compound.

Reduction: 4-(4-Aminobenzyl)pyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-bromo-4-(4-pyridinylmethyl)Benzenamine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-bromo-4-(4-pyridinylmethyl)Benzenamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The amino and bromine substituents can interact with molecular targets through hydrogen bonding, van der Waals forces, and halogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 2-bromo-4-(4-pyridinylmethyl)benzenamine with structurally related brominated anilines, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Substituent Effects

Physicochemical Properties

Boiling/Melting Points :

- Bromoanilines with alkyl groups (e.g., 2-bromo-4-methylaniline) exhibit lower melting points (~96–100°C) due to reduced symmetry compared to unsubstituted bromoaniline (mp 245–246°C) .

- Pyridinylmethyl or methoxy substituents increase molecular weight and may elevate boiling points via stronger intermolecular interactions (e.g., hydrogen bonding in methoxy derivatives) .

Solubility :

Reactivity :

- The NH₂ group in bromoanilines participates in electrophilic substitution reactions, with bromine directing further substitution to meta/para positions.

- Pyridine-containing analogs (e.g., ) may act as ligands in metal complexes, leveraging the nitrogen lone pair for coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.